3-[(4-Chlorophenyl)methyl]-5,5-diphenylimidazolidine-2,4-dione
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Description
3-[(4-Chlorophenyl)methyl]-5,5-diphenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C22H17ClN2O2 and its molecular weight is 376.8 g/mol. The purity is usually 95%.
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Biological Activity
3-[(4-Chlorophenyl)methyl]-5,5-diphenylimidazolidine-2,4-dione is a synthetic compound belonging to the imidazolidine class, characterized by its unique structure that includes two phenyl groups and a chlorophenyl substituent. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C22H17ClN2O2
- Molecular Weight : 376.8 g/mol
- Structural Features : The compound features an imidazolidine ring, which is pivotal for its biological interactions.
Biological Activities
Research indicates that compounds within the imidazolidine class exhibit various pharmacological properties. Notably, this compound has been studied for its potential in:
- Anticonvulsant Activity : In studies involving the Strychnine Induced Convulsion Method, derivatives of this compound demonstrated significant anticonvulsant effects, indicating potential use in treating epilepsy or seizure disorders .
- Antitumor Effects : Preliminary investigations suggest that this compound may possess antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, with mechanisms potentially involving apoptosis induction and cell cycle arrest .
The biological activity of this compound is thought to be mediated through various pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : Binding studies suggest that it interacts with specific receptors or proteins that regulate cell growth and apoptosis.
Anticonvulsant Study
A study conducted on several derivatives of imidazolidine compounds highlighted the anticonvulsant activity of this compound. The findings indicated a significant reduction in seizure duration when tested in animal models .
Antitumor Activity Assessment
In a recent study assessing the antitumor efficacy of various derivatives, this compound was shown to suppress the growth of human cancer cell lines effectively. The compound exhibited an IC50 value indicating effective concentration levels for inhibiting cell viability .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
3-Methyl-5,5-diphenylimidazolidine-2,4-dione | C16H14N2O2 | Moderate anticonvulsant effects |
3-Amino-5,5-diphenylimidazolidine-2,4-dione | C22H20N2O2 | Exhibits anticancer properties |
Properties
Molecular Formula |
C22H17ClN2O2 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C22H17ClN2O2/c23-19-13-11-16(12-14-19)15-25-20(26)22(24-21(25)27,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15H2,(H,24,27) |
InChI Key |
UGCNVUGFAFEQIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.